molecular formula C20H17N3O2 B2659647 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile CAS No. 156044-27-8

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B2659647
CAS No.: 156044-27-8
M. Wt: 331.375
InChI Key: HKBZADPZFFILTR-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile (CAS 156044-27-8) is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives recognized for their significant value in materials science, particularly in polymer chemistry . Its primary researched application is as a highly sensitive fluorescent molecular sensor for monitoring the progress of various photopolymerization processes, including free-radical, thiol-ene, and cationic polymerization, via the Fluorescence Probe Technique (FPT) . Studies show that derivatives of this compound exhibit superior sensitivity compared to other commercial probes, enabling real-time, in-situ monitoring of changes in microenvironmental polarity and microviscosity during polymer formation . Furthermore, this compound demonstrates a dual function by also acting as a potent co-initiator to accelerate cationic photopolymerization when used with diphenyliodonium salt photoinitiators . This synergistic combination is effective under eco-friendly near-UV light (e.g., 365 nm UV-LED), initiating the polymerization of epoxides and vinyl monomers in applications where the photoinitiator alone is inactive . The facile synthesis of this family of compounds makes them attractive candidates for developing industrial sensing applications and advanced photoinitiating systems . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-21)20(22)23-17/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZADPZFFILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method is advantageous due to its rapid reaction time, environmentally friendly conditions, and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts, such as guanidine hydrochloride, can enhance the reaction rate and yield. Additionally, the process may be optimized for catalyst recyclability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties against various microorganisms .
  • Antioxidant Activity : The antioxidant capacity of these compounds has been explored, suggesting their utility in combating oxidative stress-related diseases .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against human tumor cell lines, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Structure-activity relationship analyses have revealed that modifications in the chemical structure can enhance biological activity, paving the way for the development of more potent derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile to various biological targets. These studies provide insights into the mechanism of action and can guide further modifications to improve pharmacological properties .

Material Science Applications

The unique structural features of this compound suggest potential applications in material science. The aromatic rings and functional groups may allow for interesting interactions in polymer chemistry or as precursors for novel materials.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various derivatives derived from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on human cancer cell lines to assess the anticancer potential of selected derivatives. The findings revealed that some compounds demonstrated IC50 values comparable to established chemotherapeutics, highlighting their promise in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to various enzymes and receptors, modulating their activity. For instance, derivatives of this compound have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile can be contextualized by comparing it with analogous pyridine-3-carbonitrile derivatives. Below is a detailed analysis:

Structural and Substituent Variations

Compound Name Substituents (Position 4, 6) Key Functional Groups Physicochemical Properties Biological/Chemical Activity Reference
This compound (Target Compound) Phenyl (4), 3,4-Dimethoxyphenyl (6) Amino, cyano, methoxy High polarity due to methoxy groups; moderate solubility in polar solvents Potential kinase inhibition (inferred)
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile 4-Methoxyphenyl (4), 4-Methylthiophenyl (6) Amino, cyano, methoxy, methylthio Enhanced lipophilicity (methylthio group) Photopolymerization applications
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 4-Fluorophenyl (4), Naphthyl (6) Amino, cyano, fluorine Lower solubility (bulky naphthyl); increased thermal stability (fluorine) Crystallographic stability
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-Methyl (4), 4-Methoxyphenyl (6) Oxo, cyano, methoxy Reduced basicity (oxo group); higher melting point (~90°C) Intermediate in benzamide synthesis
2-Amino-4-(3,4-dimethoxyphenyl)-6-(2-nitrophenyl)pyridine-3-carbonitrile (CAS 6958-45-8) 3,4-Dimethoxyphenyl (4), 2-Nitrophenyl (6) Amino, cyano, nitro, methoxy Electron-withdrawing nitro group reduces reactivity; acidic protons Toxicity predicted via computational models

Key Observations

Substituent Effects on Reactivity and Solubility :

  • The 3,4-dimethoxyphenyl group in the target compound enhances solubility in polar solvents compared to derivatives with hydrophobic substituents (e.g., naphthyl in or methylthio in ).
  • Electron-withdrawing groups (e.g., nitro in ) decrease basicity and reactivity at the pyridine ring, whereas electron-donating methoxy groups stabilize charge distribution, facilitating interactions with biological targets .

Biological and Functional Implications: The amino-cyano motif common to these compounds is critical for hydrogen bonding, as seen in crystal structures of fluorophenyl-naphthyl derivatives .

Synthetic Utility: The target compound’s methoxy groups allow for further functionalization (e.g., demethylation or oxidation), unlike inert substituents like fluorine or methylthio . Derivatives with oxo groups (e.g., ) lack the amino group’s nucleophilicity, limiting their use in condensation reactions.

Research Findings

  • Crystallographic Stability: Fluorophenyl-naphthyl derivatives form stable crystals due to π-π stacking between aromatic rings, a property less pronounced in the target compound due to its smaller substituents .
  • Photochemical Applications : Methylthio-substituted derivatives demonstrate utility as photoinitiators, a role less feasible for the target compound due to its polar substituents .

Biological Activity

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a multi-target ligand, particularly in the modulation of adenosine receptors and phosphodiesterase (PDE) enzymes. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C20H17N3O2
  • Molecular Weight : 331.37 g/mol
  • CAS Number : 156044-27-8

Biological Activity Overview

The biological activity of 2-amino-pyridine derivatives, including the target compound, has been primarily evaluated through their interactions with various biological targets:

  • Adenosine Receptors :
    • The compound has shown inhibitory activity against human A1 and A2A adenosine receptors. In a study, several derivatives exhibited IC50 values ranging from 2.4 to 10.0 µM at PDE10A and Ki values between 34 and 294 nM at A1R and/or A2AR .
    • Selectivity profiling indicated that some compounds displayed at least twofold selectivity over off-targets, suggesting potential for therapeutic applications in neurodegenerative diseases where adenosine signaling is involved.
  • Phosphodiesterase Inhibition :
    • The compound demonstrated significant inhibition of PDE10A with IC50 values below 10 µM for several derivatives. Notably, one derivative exhibited an IC50 value as low as 1.5 µM .
  • Anticancer Activity :
    • Preliminary studies have indicated that related pyridine derivatives possess cytotoxic effects against various human tumor cell lines. This suggests that the compound may have potential as an anticancer agent .
  • Antioxidant and Antimicrobial Properties :
    • Some derivatives have been evaluated for their antioxidant and antimicrobial activities, showing promising results in inhibiting the growth of specific microorganisms .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-amino-pyridine derivatives highlights the importance of substituent groups on the pyridine ring in modulating biological activity:

CompoundSubstituentIC50 (µM)Ki (nM)Target
Compound 13,4-Dimethoxyphenyl1.534A1R/A2AR
Compound 2Hydroxyphenyl5.6N/APDE10A
Compound 3Methoxyphenyl<10N/AA1R/A2AR

This table summarizes key findings from research on various derivatives, indicating that modifications to the phenyl substituents significantly impact receptor binding affinity and inhibitory potency.

Study on Multi-target Ligands

In a pharmacological evaluation involving transfected CHO and HeLa cells, compounds derived from the target structure were assessed for their ability to inhibit PDE10A and bind to adenosine receptors. The study concluded that certain derivatives not only inhibited target enzymes effectively but also displayed selectivity that could be advantageous in drug development .

Anticancer Research

Another study focused on the cytotoxic effects of related compounds against human cancer cell lines. The findings indicated that specific structural modifications could enhance anticancer activity, leading to further investigations into their mechanisms of action .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
  • Step 1 : Condensation of substituted benzaldehyde derivatives with aminopyridine precursors under reflux conditions.
  • Step 2 : Cyclization using catalysts like palladium or copper in polar aprotic solvents (e.g., DMF or toluene).
  • Step 3 : Functional group modifications (e.g., nitrile introduction) via nucleophilic substitution or cross-coupling reactions.
    Reaction optimization often requires temperature control (80–120°C) and inert atmospheres to prevent side reactions .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystal Growth : Slow evaporation from ethanol or DCM solutions to obtain high-quality crystals.
  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 293 K.
  • Structure Refinement : SHELX programs (e.g., SHELXL for refinement) are applied to resolve atomic positions, bond lengths, and angles. Discrepancies in data are minimized via full-matrix least-squares methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bends ~1600 cm⁻¹).
  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts in varying ratios to enhance cyclization efficiency.
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (non-polar) to balance reaction rate and purity.
  • Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Yields >70% are achievable with optimized stoichiometry and reflux duration .

Q. How do researchers resolve contradictions in crystallographic data, such as anomalous bond angles?

  • Methodological Answer :
  • Data Validation : Cross-check using CrysAlisPro for absorption corrections and PLATON for symmetry checks.
  • Refinement Tweaks : Adjust displacement parameters (Uᵢₙ) for disordered atoms. For example, if C–C bond angles deviate >5° from ideal geometry, apply restraints in SHELXL to stabilize refinement .
  • Comparative Analysis : Reference analogous structures (e.g., fluorophenyl or naphthyl derivatives) to identify substituent-induced distortions .

Q. What computational methods are used to predict substituent effects on molecular conformation?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometry and compare with experimental SCXRD data.
  • Torsional Angle Analysis : Examine how 3,4-dimethoxyphenyl groups influence pyridine ring planarity. For example, dihedral angles >10° indicate steric hindrance from methoxy groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) using CrystalExplorer .

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